2-Hydroxyl-5-chlorobenzhydrylurea
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Overview
Description
2-Hydroxyl-5-chlorobenzhydrylurea is a compound that belongs to the class of benzhydrylureas. It has been studied for its potential biological activities, including anticonvulsant and antihypoxic properties . This compound is also known for being a synthone for various heterocyclic compounds, such as quinazolines and benzodiazepines, which are known for their pharmacological activities .
Preparation Methods
2-Hydroxyl-5-chlorobenzhydrylurea can be synthesized through the condensation of the appropriate benzhydrylamine with nitrourea . The reaction conditions typically involve the use of solvents and catalysts to facilitate the condensation process. The compound is then isolated and purified using standard techniques such as recrystallization .
Chemical Reactions Analysis
2-Hydroxyl-5-chlorobenzhydrylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinazolines or benzodiazepines .
Scientific Research Applications
2-Hydroxyl-5-chlorobenzhydrylurea has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its anticonvulsant and antihypoxic activities.
Industry: Used in the synthesis of intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxyl-5-chlorobenzhydrylurea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the central nervous system . The exact molecular targets and pathways are still under investigation, but it is known to influence the monooxygenase system in the liver .
Comparison with Similar Compounds
2-Hydroxyl-5-chlorobenzhydrylurea can be compared with other similar compounds such as:
Quinazolines: Known for their high pharmacological activities, including anticancer and antiviral properties.
Benzodiazepines: Widely used as anxiolytics, sedatives, and anticonvulsants.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Properties
CAS No. |
160776-87-4 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
[(5-chloro-2-hydroxyphenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-6-7-12(18)11(8-10)13(17-14(16)19)9-4-2-1-3-5-9/h1-8,13,18H,(H3,16,17,19) |
InChI Key |
MTTIYQGDEQOJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)N |
Origin of Product |
United States |
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